2-[(4-methoxyphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Description
2-[(4-Methoxyphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]acetamide is a sulfonamide-based acetamide derivative characterized by two distinct aromatic substituents: a 4-methoxyphenylsulfonyl group and a 3-trifluoromethylphenylamide moiety. The compound’s structure integrates a sulfonyl bridge (-SO₂-) and an acetamide linker (-NHCO-), which are common pharmacophores in medicinal chemistry. The 4-methoxyphenyl group enhances electronic effects via electron-donating methoxy substituents, while the 3-trifluoromethylphenyl group introduces lipophilicity and metabolic stability due to the strong electron-withdrawing trifluoromethyl (-CF₃) group.
Properties
IUPAC Name |
2-(4-methoxyphenyl)sulfonyl-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO4S/c1-24-13-5-7-14(8-6-13)25(22,23)10-15(21)20-12-4-2-3-11(9-12)16(17,18)19/h2-9H,10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCUXJFXYOHOQIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(4-methoxyphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]acetamide (CAS No. 339107-29-8) is a sulfonamide derivative characterized by a unique molecular structure that includes a methoxyphenyl group and a trifluoromethyl-substituted phenyl moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory applications.
- Molecular Formula : C16H14F3NO4S
- Molar Mass : 373.35 g/mol
- Predicted Boiling Point : 562.3 ± 50.0 °C
- Density : 1.402 ± 0.06 g/cm³
- pKa : 11.69 ± 0.70
Biological Activity Overview
The biological activity of the compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that compounds with sulfonamide structures, similar to this compound, exhibit significant antimicrobial properties. Notably, studies have shown that sulfonamides can effectively inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | S. aureus | 10 |
| Compound B | MRSA | 5 |
| This compound | S. aureus | TBD |
Anticancer Activity
The anticancer potential of sulfonamide derivatives has been extensively documented. For instance, compounds containing trifluoromethyl groups have demonstrated enhanced cytotoxic effects against cancer cell lines due to their ability to interact with cellular targets involved in tumor growth .
In a comparative study, the IC50 values for various sulfonamide derivatives were assessed against different cancer cell lines:
Table 2: Anticancer Activity of Sulfonamide Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | HCT-15 (colon carcinoma) | 1.61 ± 1.92 |
| Compound D | A-431 (epidermoid carcinoma) | <1 |
| This compound | TBD | TBD |
Anti-inflammatory Potential
The compound's anti-inflammatory properties are hypothesized based on its structural characteristics that may influence the modulation of inflammatory pathways, particularly through the inhibition of NF-κB activity .
Case Study: NF-κB Inhibition
A study evaluated various N-arylcinnamanilides for their effects on NF-κB activity, revealing that certain substitutions on the phenyl ring significantly enhance anti-inflammatory effects . The findings suggest that similar modifications in the structure of this compound could yield beneficial anti-inflammatory outcomes.
The biological mechanisms underlying the activities of this compound may involve:
- Enzyme Inhibition : Sulfonamides typically act as competitive inhibitors for enzymes involved in bacterial folate synthesis.
- Cellular Interaction : The trifluoromethyl group may enhance lipophilicity, allowing better membrane penetration and interaction with intracellular targets.
Comparison with Similar Compounds
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide (Compound 13, )
- Structure : Replaces the sulfonyl group with a benzothiazole ring and retains the 3-trifluoromethylphenylacetamide moiety.
- Synthesis: Prepared via microwave-assisted coupling of 2-(3-(trifluoromethyl)phenyl)acetyl chloride with 2-amino-6-trifluoromethylbenzothiazole in THF (19% yield) .
- Key Differences :
- Benzothiazole instead of sulfonyl group alters electronic properties and binding affinity.
- Higher molecular weight (MW: ~438.3 g/mol) compared to the target compound (estimated MW: 357.35 g/mol).
2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide (Compound 14, )
2-{[4-Allyl-5-(4-Methoxyphenyl)-4H-1,2,4-Triazol-3-yl]sulfanyl}-N-[3-(Trifluoromethyl)phenyl]acetamide ()
- Structure : Features a triazole ring with a sulfanyl (-S-) linker and a 4-methoxyphenyl group.
- MW: 464.46 g/mol (C₂₁H₁₉F₃N₄O₂S) .
- Applications : Triazole derivatives are often explored for antimicrobial activity.
Functional Analogues
N-(((4-Methoxyphenyl)sulfonyl)methyl)-2-(Methyl(phenyl)amino)acetamide (Compound 6b, )
2-[(2-Aminophenyl)sulfanyl]-N-(4-Methoxyphenyl)acetamide ()
- Structure: Sulfanyl-linked 2-aminophenyl and 4-methoxyphenylacetamide.
- Applications : Synthesized for antimicrobial testing, highlighting the role of sulfanyl and amide groups in bioactivity .
Comparative Analysis Table
Key Research Findings and Implications
Sulfonyl vs. Sulfanyl Groups : Sulfonyl groups (as in the target compound) enhance stability and hydrogen-bonding capacity compared to sulfanyl analogs, which may improve pharmacokinetics .
Heterocyclic Modifications : Triazole or benzothiazole substituents () introduce π-π stacking interactions, critical for enzyme/receptor binding .
Synthetic Accessibility : Microwave-assisted synthesis () and Fe(III)-catalyzed methods () offer efficient routes for analogous compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
